molecular formula C7H9NO2S B177331 Ethyl 2-(4-Thiazolyl)acetate CAS No. 120155-43-3

Ethyl 2-(4-Thiazolyl)acetate

Cat. No.: B177331
CAS No.: 120155-43-3
M. Wt: 171.22 g/mol
InChI Key: UMCBKPOYFXBWBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-Thiazolyl)acetate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(4-Thiazolyl)acetate can be synthesized through several methods. One common method involves the reaction of ethyl bromoacetate with thiazole in the presence of a base such as sodium ethoxide. The reaction is typically carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-Thiazolyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-(4-Thiazolyl)acetate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: this compound is used in the production of dyes, biocides, and chemical reaction accelerators.

Comparison with Similar Compounds

Ethyl 2-(4-Thiazolyl)acetate can be compared with other thiazole derivatives such as:

    2-Aminothiazole: Known for its antimicrobial and anticancer properties.

    Thiazole-4-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.

    Thiazole-2-thiol: Exhibits antioxidant and anti-inflammatory activities.

Uniqueness: this compound is unique due to its ethyl ester group, which enhances its solubility and reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-(1,3-thiazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-2-10-7(9)3-6-4-11-5-8-6/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCBKPOYFXBWBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120155-43-3
Record name ethyl 2-(1,3-thiazol-4-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.